5,7,4'-Trihydroxy-8-methylflavanone (CAS: 916917-28-7), commonly known as 8-methylnaringenin, is a specialized C8-alkylated flavanone derivative isolated from plant sources such as Qualea grandiflora. In industrial and research procurement, it is highly valued not merely as a standard botanical reference material, but as a structurally tuned phytoestrogen and a functional flavor modifier [1]. Unlike its unmethylated parent naringenin, the addition of the C8 methyl group fundamentally alters its steric profile, lipophilicity, and receptor-binding dynamics. This makes it a critical target compound for advanced food science formulations aiming to mask off-tastes, as well as a precise molecular probe in endocrine pharmacology requiring specific estrogen receptor (ER) agonist conformations without the bulk of larger prenyl groups [2].
Procurement substitution with the cheaper, unmethylated naringenin results in a critical loss of functional activity; the lack of the C8 methyl group leads to an approximate 15-fold reduction in estrogen receptor binding affinity, rendering it ineffective for high-sensitivity endocrine assays[1]. Conversely, substituting with the well-known hop phytoestrogen 8-prenylnaringenin (8-PN) introduces excessive steric bulk. While 8-PN has high affinity, its bulky prenyl chain alters the receptor conformation dynamics, making it unsuitable for models requiring the specific small-alkyl steric profile of the methyl variant[1]. In formulation engineering, generic flavonoids fail to replicate the patented dual-action flavor modification—specifically the enhancement of sweet/umami notes combined with the suppression of high-intensity sweetener off-tastes—that is uniquely documented for 5,7,4'-Trihydroxy-8-methylflavanone [2].
In competitive radiometric binding assays using purified human ERα and ERβ ligand-binding domains, 8-methylnaringenin demonstrates a dramatic increase in affinity over its unmethylated baseline. Replacing the hydrogen at C(8) in naringenin with a methyl group induces an approximately 15-fold increase in binding affinity for both ERα and ERβ [1]. This quantitative leap confirms that the C8 methyl substitution is not a passive structural variant but a primary driver of receptor engagement.
| Evidence Dimension | ERα and ERβ Binding Affinity (IC50) |
| Target Compound Data | 8-Methylnaringenin (~15-fold affinity increase vs baseline) |
| Comparator Or Baseline | Naringenin (Unmethylated baseline) |
| Quantified Difference | ~15-fold higher affinity for ERα and ERβ |
| Conditions | Competitive radiometric binding assay with purified human ERα/ERβ LBDs |
Justifies the higher procurement cost of the methylated derivative for researchers requiring high-affinity ER probes without transitioning to bulkier prenylated compounds.
The length of the C8 alkyl chain strictly dictates the agonist/antagonist profile of the flavanone. 8-Methylnaringenin provokes a high agonist response with both ERα and ERβ. In direct contrast, extending the substituent to longer chains (such as n-pentyl or n-heptyl) substantially reduces the agonist response in ERβ and leads to marked antagonism [1]. The minimal steric bulk of the methyl group is therefore essential for maintaining a dual-agonist conformation.
| Evidence Dimension | Receptor Conformation (Agonism vs Antagonism) |
| Target Compound Data | 8-Methylnaringenin (High agonist response in both ERα and ERβ) |
| Comparator Or Baseline | 8-n-pentylnaringenin and longer chains (Loss of ERβ agonism, shift to antagonism) |
| Quantified Difference | Maintains full dual-agonism unlike C5+ chain lengths |
| Conditions | Transcriptional activity and peptide recruitment assays |
Crucial for assay developers who need a stable dual-agonist reference material and cannot risk the antagonistic drift associated with longer-chain C8 substitutions.
Recent industrial patents identify 5,7,4'-Trihydroxy-8-methylflavanone as a potent flavor-modifying agent. When integrated into ingestible compositions, it actively modifies flavor profiles by enhancing sweet, salty, and umami tastes while specifically reducing the off-tastes associated with high-intensity non-caloric sweeteners and bitter pharmaceutical APIs [1]. This differentiates it from standard flavonoids which often impart their own bitter or astringent notes, making it a functional procurement target for advanced formulation engineering.
| Evidence Dimension | Taste Profile Modification |
| Target Compound Data | 5,7,4'-Trihydroxy-8-methylflavanone (Reduces off-taste, enhances sweetness) |
| Comparator Or Baseline | Standard unformulated high-intensity sweeteners (Baseline off-taste) |
| Quantified Difference | Enables reduction of caloric sweetener load while masking bitter/off-taste artifacts |
| Conditions | Ingestible compositions (food, beverage, oral pharmaceuticals) |
Provides a direct commercial incentive for procurement in food science and pharmaceutical formulations aiming to improve the palatability of low-calorie or bitter products.
Due to its ~15-fold higher ER affinity compared to naringenin and its stable dual-agonist profile, 8-methylnaringenin is the optimal reference standard for in vitro assays evaluating the structure-activity relationships of small-alkyl phytoestrogens [1].
Procured as a functional flavor modifier, this compound is utilized in low-calorie ingestible compositions to mask the off-tastes of high-intensity sweeteners and enhance overall sweetness and umami profiles without adding caloric load [2].
In pharmaceutical manufacturing, 5,7,4'-Trihydroxy-8-methylflavanone can be integrated into oral dosage forms to suppress the bitterness of APIs (e.g., chloramphenicol, diphenhydramine), improving patient compliance in liquid or chewable formulations [2].
As a highly specific C8-methylated flavanone, it serves as a critical certified reference material for the HPLC-MS/MS quality control and standardization of commercial propolis extracts and Qualea grandiflora derivatives .